1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
Discovery and Development of 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
The development of this compound emerged from the broader trajectory of aminopyrazole synthesis that gained momentum in the early 21st century. The compound was first cataloged in chemical databases in 2005, reflecting the systematic exploration of substituted pyrazole derivatives during this period. The synthesis of this specific molecule builds upon established methodologies for aminopyrazole construction, particularly those involving the condensation of hydrazines with suitable electrophilic partners.
The synthetic approach to this compound likely follows the general strategy for 5-aminopyrazole synthesis, which involves the reaction of substituted hydrazines with beta-ketonitriles or related electrophilic species. In the case of this compound, the synthesis would require (6-chloro-pyridin-2-yl)-hydrazine as a key starting material, similar to related compounds described in the literature. The incorporation of the trifluoromethyl group represents a strategic choice in medicinal chemistry, as fluorine substitution often enhances metabolic stability and modulates biological activity.
The development timeline of this compound coincides with the broader recognition of pyrazole derivatives as privileged scaffolds in drug discovery. The systematic incorporation of halogen substituents, particularly chlorine and fluorine, reflects the pharmaceutical industry's understanding of these modifications' effects on pharmacokinetic and pharmacodynamic properties. The specific combination of a 6-chloropyridine moiety with a trifluoromethylphenyl-substituted pyrazole represents an evolution in scaffold design toward more sophisticated multi-heteroaromatic systems.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass broader themes in modern synthetic methodology and molecular design. This compound exemplifies the current trend toward complexity in heterocyclic architectures, where multiple ring systems are combined to achieve enhanced selectivity and potency in biological applications. The molecule demonstrates the successful integration of pyrazole and pyridine heterocycles, two of the most important nitrogen-containing ring systems in medicinal chemistry.
The compound's structure showcases several key principles in contemporary heterocyclic chemistry. First, the presence of both pyrazole and pyridine rings illustrates the strategy of combining complementary heteroaromatic systems to access diverse chemical space. The pyrazole ring provides opportunities for hydrogen bonding through its amino group, while the pyridine nitrogen can participate in metal coordination or serve as a hydrogen bond acceptor. Second, the strategic placement of halogen substituents demonstrates the importance of halogen bonding and electronic effects in modern drug design.
The trifluoromethyl group present in this compound represents one of the most important functional groups in contemporary medicinal chemistry. Fluorine incorporation has become a standard strategy for optimizing drug-like properties, including metabolic stability, lipophilicity, and target selectivity. The compound's classification as a per- and polyfluoroalkyl substance within chemical databases reflects the growing importance of fluorinated compounds in pharmaceutical research.
Position within the Pyrazole Derivative Family
This compound occupies a distinctive position within the expansive pyrazole derivative family, representing the convergence of several important structural motifs. Pyrazoles constitute one of the most thoroughly investigated heterocyclic systems, with applications spanning from agrochemicals to pharmaceuticals. The compound belongs specifically to the 5-aminopyrazole subfamily, which has demonstrated particular utility in medicinal chemistry applications due to the versatile reactivity of the amino functional group.
The structural features of this compound place it within the category of highly substituted pyrazoles, distinguishing it from simpler pyrazole derivatives such as pyrazole itself, which has limited direct applications. The presence of the 6-chloropyridine substituent at the N-1 position represents a significant structural elaboration compared to basic aryl-substituted pyrazoles. This substitution pattern aligns with contemporary approaches in medicinal chemistry, where heteroaryl substituents are preferred over simple aryl groups due to their enhanced opportunities for specific molecular recognition.
The compound's relationship to other important pyrazole derivatives in pharmaceutical use provides context for its potential significance. While structurally distinct from established drugs such as celecoxib or rimonabant, the compound shares common structural principles, particularly the strategic incorporation of halogen substituents and the exploitation of the pyrazole amino group for molecular recognition. The presence of both electron-withdrawing groups (trifluoromethyl and chlorine) and the electron-donating amino group creates a complex electronic environment that distinguishes this compound from simpler pyrazole derivatives.
Research Trajectory and Scientific Interest
The research trajectory surrounding this compound reflects broader trends in heterocyclic chemistry and drug discovery research. The compound's initial appearance in chemical databases in 2005, with continued updates through 2025, indicates sustained scientific interest over two decades. This longevity in research attention suggests that the compound possesses properties that warrant continued investigation, whether as a synthetic intermediate, a tool compound for biological studies, or a potential therapeutic agent.
The scientific interest in this compound is supported by the general recognition of aminopyrazoles as important synthetic intermediates and bioactive molecules. Research into aminopyrazole derivatives has intensified due to their demonstrated utility in accessing complex heterocyclic systems through cyclization reactions. The compound's amino group provides multiple opportunities for further functionalization, including the formation of fused ring systems such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.
The incorporation of fluorine atoms in the molecule aligns with contemporary research priorities in medicinal chemistry, where fluorinated compounds receive particular attention due to their enhanced pharmacological properties. The compound's classification within the per- and polyfluoroalkyl substances category in chemical databases reflects the ongoing research interest in fluorinated heterocycles and their applications in drug discovery. The presence of multiple heteroatoms and halogen substituents positions this compound within the current paradigm of complexity-oriented synthesis, where molecular diversity is prioritized to access underexplored chemical space.
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-5-methyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4/c1-9-14(10-4-2-5-11(8-10)16(18,19)20)15(21)24(23-9)13-7-3-6-12(17)22-13/h2-8H,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHULVLNYQPDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=NC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130941 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-01-3 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazines with Ketones
One method involves the reaction of hydrazine derivatives with substituted diketones or ketoesters. This approach is widely used to synthesize pyrazoles with diverse substituents.
Vilsmeier–Haack Reaction
The Vilsmeier–Haack reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form intermediate compounds that undergo cyclization.
- Steps :
One-Pot Synthesis Using Trifluoromethylhydrazine
A one-pot synthesis approach uses di-Boc trifluoromethylhydrazine and dialdehydes or diketones.
Conventional Reflux Method
Refluxing substituted phenylhydrazines with diketones or ketoesters in ethanol or methanol has also been reported for similar pyrazole derivatives.
Characterization Techniques
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Methods
- FTIR : Used to identify functional groups such as C=N, C-Cl, and C-F stretching vibrations.
- NMR : Proton (^1H) and Carbon (^13C) NMR are employed for structural elucidation.
- Mass Spectrometry : Determines molecular weight and fragmentation patterns.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity and separate by-products.
Data Table: Reaction Conditions Summary
| Method | Solvent | Catalyst | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Cyclization with ketones | DCM | Strong acids | RT | ~6 hours | ~70–85 |
| Vilsmeier–Haack | DMF/POCl₃ | None | Mild heating | ~8 hours | ~60–75 |
| One-pot synthesis | DCM | Acidic medium | RT | ~6 hours | ~80–90 |
| Reflux method | Ethanol/Methanol | None | Reflux | ~12 hours | ~65–80 |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15 |
| HepG2 (liver cancer) | 12 |
| A549 (lung cancer) | 18 |
These results suggest that the compound may act as a potential lead in the development of new anticancer agents by targeting specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. The following table summarizes its effectiveness:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
These findings indicate that this compound possesses moderate antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.
Agricultural Applications
In agriculture, compounds like 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine are being studied for their potential use as herbicides or fungicides. The chlorinated pyridine moiety is known to enhance herbicidal activity by disrupting plant growth processes. Research has shown that similar compounds can effectively control weed species while minimizing damage to crops.
Material Science Applications
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials with specific thermal or electrical properties. Its ability to form stable complexes with metal ions can be exploited in creating catalysts or sensors.
Case Study on Anticancer Activity
A clinical trial investigated a pyrazole-based derivative similar to this compound in patients with advanced solid tumors. The study reported a partial response in approximately 35% of participants after treatment, highlighting the potential for pyrazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated that modifications to the pyrazole ring could enhance antimicrobial potency against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest avenues for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism by which 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(a) Positional Isomerism
- 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1): Replaces the 6-chloro-2-pyridinyl group with a 3-chlorophenyl substituent.
- 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : Shifts the trifluoromethyl group to position 3 and substitutes position 1 with 4-chlorophenyl. Molecular weight: 261.63 g/mol (CAS 1226291-40-2) .
(b) Heterocyclic vs. Aromatic Substituents
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 172600-30-5): Features a pyridine ring with chloro and trifluoromethyl groups. Molecular weight: 276.64 g/mol. The pyridine moiety may enhance solubility compared to purely phenyl-substituted analogs .
- 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 380238-10-8): Substitutes position 1 with a 2-(trifluoromethyl)phenyl group. This modification could sterically hinder interactions with flat binding pockets .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₆H₁₂ClF₃N₄.
Biological Activity
1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic effects against various diseases, including cancer and microbial infections.
- Molecular Formula : C₁₆H₁₂ClF₃N₄
- Molecular Weight : 352.75 g/mol
- Melting Point : 92–95 °C
- CAS Number : 446276-01-3
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Pyrazole | A549 (Lung Cancer) | 49.85 | Induction of apoptosis |
| Similar Pyrazole | MCF7 (Breast Cancer) | 26.00 | Cell cycle arrest |
In a study by Xia et al., a related pyrazole compound demonstrated significant cell apoptosis and growth inhibition properties, indicating the potential for this class of compounds in cancer therapy .
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory effects. For example, certain derivatives showed inhibitory activity against pro-inflammatory cytokines:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
These results suggest that the compound may serve as a viable alternative to traditional anti-inflammatory medications .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. A related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, with a low minimum inhibitory concentration (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <1 |
| Enterococcus faecalis | <2 |
These findings indicate that pyrazole derivatives could be developed into effective antimicrobial agents with low toxicity to human cells .
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Antitumor Activity : A study on a series of pyrazole derivatives revealed that some compounds exhibited significant antitumor activity against various cancer cell lines, inducing apoptosis and inhibiting cell growth.
- Inflammation Models : In animal models of inflammation, certain pyrazole compounds were shown to reduce edema and pain comparable to established anti-inflammatory drugs.
- Microbial Resistance Studies : Research indicated that the tested compounds had a low tendency for microbial resistance development, making them promising candidates for further development in treating resistant bacterial strains.
Q & A
Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitution reactions?
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of amines (e.g., pyrazol-5-amine attacks at carbonyl carbons) .
- Protic Solvents (EtOH, MeOH) : Favor SN1 mechanisms for halogen displacement (e.g., Cl on pyridinyl) but reduce yields due to solvolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
